molecular formula C28H26N2O4S B10899003 {2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B10899003
M. Wt: 486.6 g/mol
InChI Key: INTSFZOJBLXHRE-KSVGNYRWSA-N
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Description

{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is an organic compound with the molecular formula C28H26N2O4S This compound is characterized by its complex structure, which includes a thiazolidinone ring, ethylphenyl groups, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the ethylphenyl groups, and the final coupling with phenoxyacetic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the imino and thiazolidinone functionalities.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a lead compound for drug development.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of {2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid include other thiazolidinone derivatives and phenoxyacetic acid derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[2-[(Z)-[3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C28H26N2O4S/c1-3-19-9-13-22(14-10-19)29-28-30(23-15-11-20(4-2)12-16-23)27(33)25(35-28)17-21-7-5-6-8-24(21)34-18-26(31)32/h5-17H,3-4,18H2,1-2H3,(H,31,32)/b25-17-,29-28?

InChI Key

INTSFZOJBLXHRE-KSVGNYRWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/S2)C4=CC=C(C=C4)CC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2)C4=CC=C(C=C4)CC

Origin of Product

United States

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